4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride
Description
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a synthetic compound featuring a pyrazole ring substituted with ethyl and methyl groups, linked via an aminomethyl bridge to a benzene-1,3-diol core. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation .
Properties
CAS No. |
1856023-59-0 |
|---|---|
Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-3-16-8-12(9(2)15-16)14-7-10-4-5-11(17)6-13(10)18;/h4-6,8,14,17-18H,3,7H2,1-2H3;1H |
InChI Key |
DOHDOYPISMNPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Amination: The nitro group is converted to an amine group.
Coupling with Pyrazole: The amine group is then coupled with a pyrazole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and pharmacological profiles. Key comparisons are outlined below:
Pyrazole-Based Derivatives
- 4-(((1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino)methyl)benzene-1,3-diol hydrochloride (CAS: 1856061-45-4): Structural Differences: The pyrazole ring here substitutes ethyl with isopropyl at position 1 and methyl at position 3. Functional Impact: The bulkier isopropyl group may reduce solubility compared to the ethyl group in the target compound. Storage guidelines (dry, ventilated, inert gas handling) suggest similar hygroscopicity and reactivity .
1-Ethyl-3-methylpyrazol-4-amine hydrochloride (RN: 1185293-13-3):
Benzene-Diol Derivatives with Heterocyclic Substitutions
- 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol (Journal of Luminescence, 2018): Structural Differences: Replaces the pyrazole-aminomethyl group with a thiadiazole ring. Functional Impact: The thiadiazole’s electron-withdrawing nature alters electronic properties, enhancing fluorescence and aggregation behavior. Applications: Studied for fluorescence-based bioimaging, unlike the target compound’s undefined but likely receptor-targeted role.
- Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol): Structural Differences: A stilbene derivative with two benzene-diol groups linked by an ethenyl bridge. Applications: Widely used in cosmetic and food research, contrasting with the synthetic target’s pharmacological focus.
Pharmacologically Active Benzene-Diol Derivatives
- Arbutamine Hydrochloride (4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride): Structural Differences: Features a β-hydroxyphenethylamine chain instead of the pyrazole-aminomethyl group. Functional Impact: The adrenergic agonist activity (cardiotonic effects) arises from its catecholamine-like structure, which is absent in the target compound . Applications: Clinically used for cardiac stress testing, highlighting divergent therapeutic pathways.
- 4-((2-(5-(4-Methoxyphenyl)thiazol-2-yl)hydrazono)methyl)benzene-1,3-diol (International Journal of Science & Technology): Structural Differences: Incorporates a thiazole-hydrazone group instead of pyrazole. Functional Impact: Demonstrated superior anti-corrosion properties in polymer coatings, suggesting reactivity differences due to the hydrazone moiety .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Key Substituents | Molecular Formula (HCl salt if applicable) | Pharmacological/Chemical Utility |
|---|---|---|---|---|
| 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride | Pyrazole + benzene-diol | Ethyl, methyl, aminomethyl | C₁₃H₁₈N₃O₂·HCl | Enzyme inhibition, drug intermediate |
| 4-(((1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino)methyl)benzene-1,3-diol HCl | Pyrazole + benzene-diol | Isopropyl, methyl, aminomethyl | C₁₄H₂₀N₃O₂·HCl | Synthetic intermediate |
| 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol | Thiadiazole + benzene-diol | Methyl, thiadiazole | C₉H₈N₂O₂S | Fluorescence imaging |
| Oxyresveratrol | Stilbene + benzene-diol | Ethenyl bridge, dihydroxyphenyl | C₁₄H₁₂O₃ | Antioxidant, cosmetic research |
| Arbutamine Hydrochloride | Catecholamine derivative | β-Hydroxyphenethylamine, butylamino | C₁₉H₂₅N₂O₃·HCl | Cardiotonic agent |
Research Findings and Functional Insights
- Solubility and Stability : The hydrochloride salt in pyrazole derivatives (e.g., target compound and CAS:1856061-45-4) improves water solubility, critical for in vitro assays. Storage under inert gas (N₂) and desiccation is recommended to prevent degradation .
- Biological Activity: Pyrazole-aminomethyl-benzenediol structures may mimic natural phenolic substrates, enabling enzyme binding (e.g., kinase or oxidoreductase inhibition). This contrasts with thiadiazole derivatives, which prioritize photophysical properties .
- Synthetic Utility : The target compound’s modular design allows substituent tuning (e.g., ethyl → isopropyl) to optimize pharmacokinetics, a strategy less feasible in rigid stilbenes like oxyresveratrol .
Biological Activity
The compound 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C12H16N4O2·HCl
- Molecular Weight : 272.74 g/mol
The presence of the pyrazole ring contributes to its biological activity, as modifications to this structure can significantly influence pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study conducted by Selvam et al., a series of novel pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. The results showed that certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol; hydrochloride may also possess similar anti-inflammatory potential .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. A comparative study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. Compounds similar to the target compound showed promising results with inhibition zones ranging from 15 mm to 25 mm against these pathogens . This suggests that the compound may exhibit significant antibacterial properties.
3. Anticancer Properties
Pyrazole derivatives have been explored for their anticancer activities. A recent investigation highlighted that certain modifications in the pyrazole structure could enhance cytotoxicity against cancer cell lines. For instance, compounds with a similar backbone demonstrated IC50 values in the low micromolar range against various cancer cell lines . This indicates a potential for developing 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol; hydrochloride as an anticancer agent.
Data Tables
| Activity Type | Reference | Inhibition/Efficacy |
|---|---|---|
| Anti-inflammatory | Selvam et al. | Up to 85% TNF-α inhibition at 10 µM |
| Antimicrobial | Burguete et al. | Inhibition zones: 15 mm - 25 mm |
| Anticancer | Recent Study | IC50 in low micromolar range |
Case Studies
Several case studies have been conducted on related pyrazole compounds:
- Selvam et al. (2014) : This study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities in vitro, demonstrating significant inhibition of pro-inflammatory cytokines.
- Burguete et al. (2015) : Investigated the antibacterial properties of various pyrazole compounds, finding notable efficacy against E. coli and S. aureus, supporting the potential use of similar structures in treating infections.
- Chovatia et al. (2016) : Focused on the antimicrobial activity of pyrazole derivatives against tuberculosis strains, highlighting the effectiveness of specific modifications in enhancing activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
